![molecular formula C15H18FNO3S2 B2991125 5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1235311-21-3](/img/structure/B2991125.png)
5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Description
5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18FNO3S2 and its molecular weight is 343.43. The purity is usually 95%.
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Biological Activity
5-Fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antifungal applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈FNO₂S
- Molecular Weight : 295.37 g/mol
The structural features include:
- A fluoro group that enhances its biological activity.
- A methoxy group which may influence solubility and bioavailability.
- A thiophenyl moiety that is often associated with increased biological interactions.
Anticancer Activity
Research indicates that derivatives of 5-fluoro compounds exhibit significant anticancer properties. For instance, a study evaluating various 5-fluoro derivatives against L1210 mouse leukemia cells reported IC₅₀ values in the nanomolar range, indicating potent inhibition of cell proliferation . The mechanism of action appears to involve intracellular release of active metabolites, which inhibit DNA synthesis.
Compound | IC₅₀ (nM) | Mechanism of Action |
---|---|---|
This compound | TBD | Inhibition of DNA synthesis via active metabolite release |
Antifungal Activity
The compound has also been evaluated for antifungal properties. According to patents and studies on similar 5-fluoro pyrimidine derivatives, these compounds demonstrate efficacy against various fungal strains, including those belonging to the ascomycetes and basidiomycetes groups . The proposed mechanism includes disruption of fungal cell wall synthesis.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | TBD |
Aspergillus niger | TBD |
Case Studies
- Study on Leukemia Cells : A series of experiments conducted on L1210 mouse leukemia cells showed that the introduction of the thiophenyl group significantly enhanced the cytotoxic effects compared to other derivatives lacking this moiety. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antifungal Efficacy : In a comparative study, various 5-fluoro pyrimidine derivatives were tested against common fungal pathogens. The results indicated that the presence of both the methoxy and thiophenyl groups contributed to improved antifungal activity, with specific MIC values demonstrating effectiveness at low concentrations .
Research Findings
Recent research has focused on the synthesis and evaluation of novel derivatives based on the core structure of 5-fluoro compounds. The findings suggest that modifications at the sulfonamide position can lead to significant variations in biological activity:
- Sulfonamide Variants : Compounds with different substituents at the sulfonamide nitrogen exhibited varying degrees of anticancer and antifungal activities.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like fluorine) was found to enhance potency, while steric hindrance from bulky groups reduced efficacy.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S2/c1-3-7-17(10-12-6-8-21-11-12)22(18,19)15-9-13(16)4-5-14(15)20-2/h4-6,8-9,11H,3,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTLTRRTULEKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.